molecular formula C18H12N4O2S B11095608 N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide

N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide

Cat. No.: B11095608
M. Wt: 348.4 g/mol
InChI Key: AAQOXZVZSZASKU-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes an indole core, dicyanomethylidene group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a dicyanomethylidene precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated sulfonamide derivatives.

Scientific Research Applications

N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of certain proteases by binding to the active site and preventing substrate access. The pathways involved often include signal transduction and metabolic pathways that are critical for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
  • N-nitrosodimethylamine

Uniqueness

N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide is unique due to its combination of an indole core with a dicyanomethylidene group and a sulfonamide moiety. This structure imparts distinct chemical properties, such as high reactivity and potential bioactivity, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C18H12N4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

(NZ)-N-[3-(dicyanomethylidene)-1H-indol-2-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H12N4O2S/c1-12-6-8-14(9-7-12)25(23,24)22-18-17(13(10-19)11-20)15-4-2-3-5-16(15)21-18/h2-9H,1H3,(H,21,22)

InChI Key

AAQOXZVZSZASKU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C#N)C#N)C3=CC=CC=C3N2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C#N)C#N)C3=CC=CC=C3N2

Origin of Product

United States

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